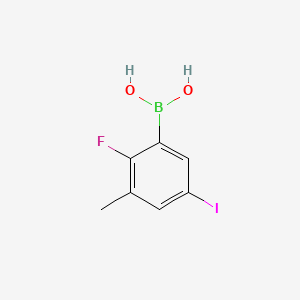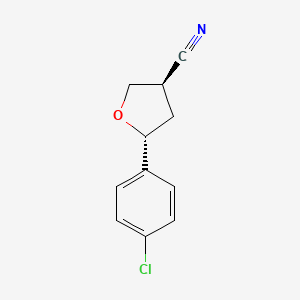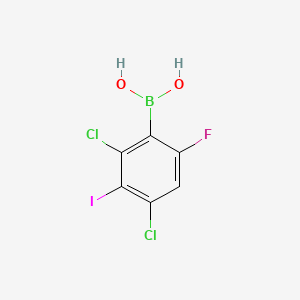
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BCl2FIO2. It is a solid compound with a molecular weight of 334.71 g/mol . This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .
Propriétés
Formule moléculaire |
C6H3BCl2FIO2 |
|---|---|
Poids moléculaire |
334.71 g/mol |
Nom IUPAC |
(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H |
Clé InChI |
KAJIFYDXROKOBM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



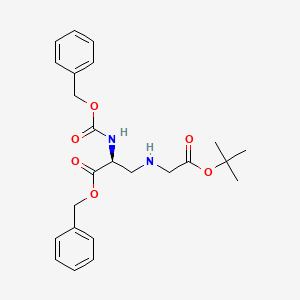

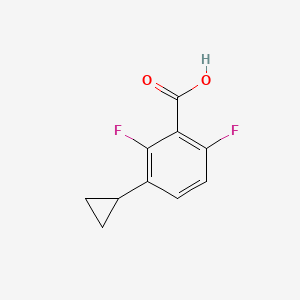

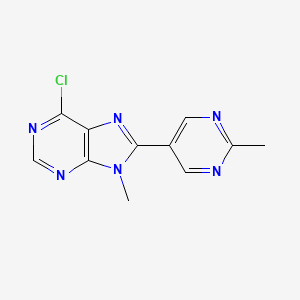
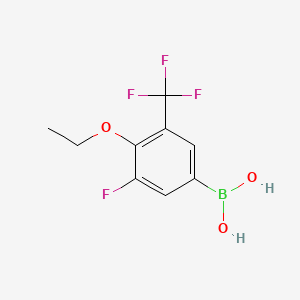
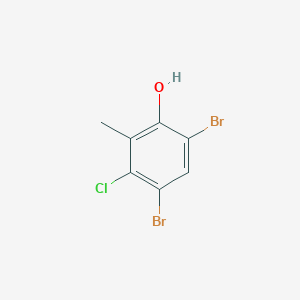
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

